![molecular formula C19H20Cl2N2O3S B4113656 N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4113656.png)
N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide
Overview
Description
“N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The compound also contains sulfonyl and carboxamide groups, which are often seen in various drugs and can contribute to their biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the carboxamide group . The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine ring, a six-membered ring containing one nitrogen atom . The sulfonyl and carboxamide groups would be attached to different parts of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonyl group could potentially undergo reactions with nucleophiles . The piperidine ring might also participate in reactions, particularly if it is activated in some way .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and carboxamide groups could enhance its solubility in polar solvents . The compound’s reactivity, stability, and other properties would also depend on the specific arrangement of atoms and the presence of the functional groups .Scientific Research Applications
- AKOS005403895 exhibits potential as an anticancer agent. Researchers have investigated its effects on tumor cell growth, apoptosis, and metastasis inhibition .
- Studies suggest that it can suppress pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby mitigating inflammatory responses .
- Researchers are investigating its potential in treating neurodegenerative conditions like Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease .
- It could modulate blood pressure, improve endothelial function, and reduce oxidative stress, contributing to overall heart health .
Anticancer Properties
Anti-inflammatory Activity
Neuroprotection and Neurodegenerative Disorders
Cardiovascular Health
Antimicrobial Activity
Metabolic Disorders and Obesity
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarboxamide” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and ensuring good ventilation . The specific hazards associated with this compound would depend on its physical and chemical properties .
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(4-chlorophenyl)sulfonylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3S/c20-16-5-3-14(4-6-16)12-22-19(24)15-2-1-11-23(13-15)27(25,26)18-9-7-17(21)8-10-18/h3-10,15H,1-2,11-13H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRXGYRRHAHACN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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